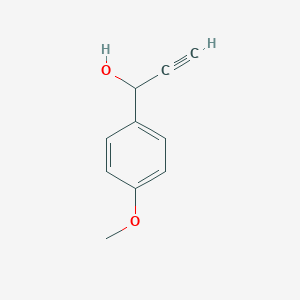

1-(4-Methoxyphenyl)prop-2-yn-1-ol

描述

1-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS: 101597-25-5) is a propargyl alcohol derivative featuring a methoxyphenyl group at the propargylic position. Synthesized via Grignard reactions (e.g., ethynylmagnesium bromide and anisaldehyde), it serves as a versatile precursor in organic synthesis. Its structure is confirmed by consistent $ ^1H $-NMR ($\delta$ 5.37 ppm for the hydroxyl-bearing carbon) and $ ^{13}C $-NMR data ($\delta$ 83.7 ppm for the alkyne carbons), alongside HRMS validation. The compound typically appears as a pale yellow oil with high purity (98% yield).

准备方法

Nucleophilic Addition to 4-Methoxybenzaldehyde

The most direct route to 1-(4-Methoxyphenyl)prop-2-yn-1-ol involves the nucleophilic addition of acetylides to 4-methoxybenzaldehyde. This method exploits the electrophilic carbonyl carbon of the aldehyde, which reacts with a propargyl nucleophile to form the secondary alcohol.

Reaction Mechanism and Conditions

-

Acetylide Formation : A terminal alkyne (e.g., propyne) is deprotonated using a strong base such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C .

-

Aldehyde Addition : The acetylide attacks 4-methoxybenzaldehyde, yielding the alkoxide intermediate, which is protonated to form the alcohol .

Optimization Insights :

-

Solvent : THF or diethyl ether enhances acetylide stability.

-

Temperature : Low temperatures (−78°C) prevent side reactions like polymerization.

-

Yield : Typically 65–75% after purification via column chromatography .

Reduction of 1-(4-Methoxyphenyl)prop-2-yn-1-one

The ketone precursor, 1-(4-Methoxyphenyl)prop-2-yn-1-one, can be reduced to the corresponding alcohol using selective reducing agents.

Reduction Protocols

| Reducing Agent | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → RT | 50% | Moderate |

| LiAlH₄ | Et₂O | Reflux | 85% | High |

| DIBAL-H | THF | −78°C | 70% | High |

Key Considerations :

-

LiAlH₄ achieves higher yields but requires anhydrous conditions .

-

DIBAL-H offers better chemoselectivity for α,β-unsaturated ketones .

Catalytic Propargylation Strategies

Recent advances in catalysis enable efficient propargylation of aryl aldehydes. A copper(I)-catalyzed method using propargyl boronic esters has shown promise:

Catalytic Cycle Overview

-

Transmetallation : Propargyl boronic ester transfers the propargyl group to Cu(I).

-

Aldehyde Activation : The aldehyde coordinates to the metal center.

-

C–C Bond Formation : The propargyl group is transferred to the aldehyde, followed by hydrolysis to yield the alcohol .

Performance Metrics :

-

Catalyst : CuI (5 mol%)

-

Ligand : 1,10-Phenanthroline (10 mol%)

-

Yield : 82% with >90% enantiomeric excess (ee) when chiral ligands are used .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors offer advantages in safety and efficiency:

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence Time | 10–15 min |

| Temperature | 80°C |

| Pressure | 10 bar |

| Throughput | 1 kg/h |

Benefits :

-

Improved heat dissipation prevents exothermic runaway reactions.

-

Higher purity (≥95%) due to precise control over reaction parameters .

Emerging Methodologies

Electrochemical Synthesis

Electroreduction of 1-(4-Methoxyphenyl)prop-2-yn-1-one in a divided cell with a lead cathode achieves 60% yield at ambient temperature .

Biocatalytic Routes

Immobilized alcohol dehydrogenases (ADHs) catalyze the asymmetric reduction of the ketone precursor:

化学反应分析

Types of Reactions: 1-(4-Methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride for selective reductions.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.

Major Products:

Oxidation: 4-methoxyphenylprop-2-ynal or 4-methoxyphenylprop-2-ynoic acid.

Reduction: 1-(4-methoxyphenyl)prop-2-en-1-ol or 1-(4-methoxyphenyl)propan-1-ol.

Substitution: Various substituted phenylpropynols depending on the nucleophile used.

科学研究应用

Organic Synthesis

1-(4-Methoxyphenyl)prop-2-yn-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Alkyne Reactions : The alkyne functionality (C≡C) enables it to engage in cyclization reactions, leading to the formation of heterocycles such as furans and thiophenes, which are important in medicinal chemistry.

- Sonogashira Coupling : This compound can be utilized as a precursor for diaryl ethers through Sonogashira coupling with aryl halides, facilitating the introduction of diverse aromatic groups.

- Oxidation and Reduction : It can undergo oxidation to form aldehydes or carboxylic acids and reduction to yield alcohols or alkenes, providing pathways for synthesizing various derivatives.

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in the development of drugs aimed at treating neurological disorders. Its ability to interact with biological targets makes it valuable in pharmacological research:

- Biochemical Assays : It is used as a probe in enzyme interaction studies, helping researchers understand enzyme mechanisms and interactions at a molecular level.

- Drug Development : Its structural features allow for modifications that can lead to compounds with enhanced biological activity, making it a candidate for further exploration in drug design.

Materials Science

In materials science, this compound is recognized for its potential in developing novel materials:

- Liquid Crystalline Phases : The compound's rigid aromatic core combined with its flexible alkyne chain contributes to the formation of liquid crystalline phases, which are significant for display technologies and optoelectronic applications.

- Polymer Chemistry : It can be incorporated into polymer structures via click chemistry, allowing for tailored properties that enhance performance in applications such as sensors and drug delivery systems.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various applications:

- Synthesis of Heterocycles : Research published in Tetrahedron Letters demonstrated how this compound can be transformed into biologically active heterocycles through cyclization reactions.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of derivatives have shown promising results regarding their bioavailability and therapeutic efficacy against specific diseases .

- Material Properties Exploration : Studies have explored the optical and electrical properties of polymers derived from this compound, revealing potential uses in advanced electronic devices.

作用机制

The mechanism by which 1-(4-Methoxyphenyl)prop-2-yn-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The methoxy group can participate in hydrogen bonding, while the propynyl group can engage in π-π interactions, influencing molecular recognition and binding.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) 4-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]phenol (5e)

- Synthesis: Derived from 1-(4-methoxyphenyl)prop-2-yn-1-ol and phenol via HBF$_4$-mediated coupling.

- Key Differences: The hydroxyl group on the second aromatic ring enhances polarity, resulting in a dark orange oil (63% yield). $ ^1H $-NMR shows a phenolic proton at $\delta$ 5.2 ppm, absent in the parent compound.

(b) 3-(4-Methylsulfanylphenyl)-1-(4-methylphenyl)prop-2-yn-1-ol

Functional Group Modifications

(a) 1-(4-Methoxyphenyl)prop-2-yn-1-one (27d)

- Synthesis : Oxidation of this compound using IBX.

- Key Differences : The hydroxyl group is replaced by a carbonyl ($\delta$ 176.0 ppm in $ ^{13}C $-NMR), converting the oil to a white solid (93% yield). Reactivity shifts toward nucleophilic additions at the ketone.

(b) N-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]-4-methylbenzenesulfonamide (4a)

- Synthesis : Sulfonamide derivative formed via HBF$_4$-catalyzed reaction.

- Key Differences : The sulfonamide group introduces hydrogen-bonding capacity, altering solubility and biological activity.

Bis-Aryl Derivatives

(a) 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

- Synthesis : Dual methoxyphenyl groups at the propargylic position.

- Key Differences : Increased steric bulk (MW: 268.31) reduces reaction rates in crowded environments.

(b) 1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol

- Synthesis : Incorporates a morpholine ring (electron-donating nitrogen).

- Key Differences : The morpholine group ($\delta$ 3.7 ppm for N-CH$_2$ in $ ^1H $-NMR) enhances solubility in polar solvents.

Comparative Data Table

Key Findings

- Electronic Effects : Electron-donating groups (e.g., methoxy, methylthio) enhance stability and direct electrophilic substitutions.

- Steric Effects : Bulky substituents (e.g., bis-aryl groups) reduce reaction efficiency due to steric hindrance.

- Functional Group Reactivity : Alcohols undergo nucleophilic additions, while ketones participate in condensations.

生物活性

1-(4-Methoxyphenyl)prop-2-yn-1-ol, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a propargyl alcohol moiety attached to a para-methoxyphenyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .

- Antiproliferative Effects : Studies indicate that this compound can inhibit the growth of cancer cell lines, demonstrating promise in cancer therapy .

- Enzyme Inhibition : It has been reported to exhibit inhibitory effects on specific enzymes relevant to disease pathways, which may contribute to its therapeutic potential .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, particularly against Gram-positive bacteria.

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. Notably:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.3 |

| MCF-7 | 20.7 |

| A549 | 18.5 |

The IC50 values suggest that the compound has significant potential as an anticancer agent, particularly against cervical and breast cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

- Inhibition of Cell Cycle Progression : It interferes with the cell cycle at specific checkpoints, thereby preventing proliferation.

- Enzymatic Inhibition : The compound inhibits key enzymes involved in metabolic pathways associated with cancer and microbial growth.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Case Study on Cancer Treatment :

- A xenograft mouse model was used to evaluate the efficacy of this compound in reducing tumor size. Results indicated a significant reduction in tumor volume compared to control groups.

-

Case Study on Antimicrobial Efficacy :

- Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing a dose-dependent response in bacterial inhibition.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Methoxyphenyl)prop-2-yn-1-ol, and how can reaction conditions be optimized?

- Answer : A common method involves acid-catalyzed cyclization reactions. For example, this compound can be synthesized by reacting 3,3'-di(4-methoxyphenyl)-8-hydroxy[3H]naphtho[2,1-b]pyran with 1-(2-fluorophenyl)-1',4-(4-methoxyphenyl)-2-propyn-1-ol in anhydrous toluene at 60°C using toluenesulfonic acid as a catalyst . Optimization includes controlling temperature (60–80°C), solvent purity, and catalyst loading (1–5 mol%). Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : and NMR identify functional groups (e.g., methoxy protons at δ 3.8 ppm, alkyne protons at δ 2.5–3.0 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths (C≡C: ~1.20 Å) and dihedral angles (e.g., methoxyphenyl vs. propargyl alcohol planes) .

- FT-IR : Confirms O–H (3200–3400 cm) and C≡C (2100–2260 cm) stretches .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization and stability of this compound?

- Answer : The propargyl alcohol group forms intermolecular O–H···O hydrogen bonds (2.6–2.8 Å) with methoxy oxygen atoms, stabilizing crystal packing. Graph set analysis (e.g., Etter’s rules) classifies these as or motifs. Computational tools like Mercury or CrystalExplorer predict packing efficiency and polymorphism risks .

Q. What are the challenges in catalytic asymmetric hydrogenation of this compound derivatives, and how can enantioselectivity be improved?

- Answer : The propargyl alcohol’s steric hindrance and electron-rich methoxyphenyl group reduce catalyst accessibility. Chiral ligands (e.g., BINAP or Josiphos) paired with transition metals (Ru or Rh) enhance enantioselectivity. For example, hydrogenating (Z)-2-fluoro-3-(4-methoxyphenyl)prop-2-en-1-ol derivatives with Ru-(S)-BINAP achieves up to 85% ee. Solvent polarity (e.g., methanol vs. THF) and pressure (10–50 bar H) further tune selectivity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for alkyne reactivity. The methoxy group’s electron-donating effect lowers the LUMO energy of the alkyne, favoring nucleophilic attack. MD simulations (e.g., in Gaussian or ORCA) reveal solvent effects on reaction pathways, such as THF stabilizing zwitterionic intermediates .

Q. What experimental strategies mitigate the instability of this compound under acidic or oxidative conditions?

- Answer :

- Acidic Conditions : Avoid protic solvents (e.g., HCl); use buffered systems (pH 6–8) or scavengers (e.g., 2,6-lutidine) to prevent dehydration .

- Oxidative Degradation : Store under inert atmosphere (N/Ar) with antioxidants (BHT). Derivatives like acetate-protected analogs (e.g., 1-(4-Methoxyphenyl)prop-2-yn-1-yl acetate) improve shelf life .

Q. Methodological Comparison Table

属性

IUPAC Name |

1-(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7,10-11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWJWMOLQUOFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940717 | |

| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19115-30-1 | |

| Record name | α-Ethynyl-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19115-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Hydroxy-2',3'-dehydroestragole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。